Moricizine-d8(Hydrochloride)

Description

Molecular Formula and Isotopic Composition

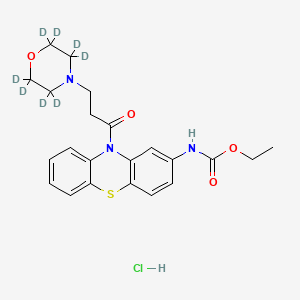

The molecular formula of Moricizine-d8(Hydrochloride) is C₂₂H₁₈D₈ClN₃O₄S , with a molecular weight of 472.03 g/mol . The compound incorporates eight deuterium atoms at specific positions on the morpholine ring, replacing protium (¹H) atoms. This isotopic substitution is critical for applications in mass spectrometry and tracer studies, as it minimizes metabolic interference while preserving the compound’s pharmacological activity.

Table 1: Molecular Comparison with Non-deuterated Moricizine

| Property | Moricizine-d8(Hydrochloride) | Moricizine (Non-deuterated) |

|---|---|---|

| Molecular Formula | C₂₂H₁₈D₈ClN₃O₄S | C₂₂H₂₅ClN₃O₄S |

| Molecular Weight (g/mol) | 472.03 | 427.5 |

| Isotopic Substitution | 8 Deuterium atoms | None |

The isotopic purity of Moricizine-d8(Hydrochloride) is typically >98%, ensuring reliability in quantitative analyses.

SMILES Notation and Stereochemical Configuration

The SMILES notation for Moricizine-d8(Hydrochloride) is:

[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl

This string highlights the deuterated morpholine ring (positions 2, 3, 5, and 6) and the ethyl carbamate group attached to the phenothiazine core. The compound lacks defined stereocenters, as confirmed by its 0 undefined atom/bond stereocenter count . The hydrochloride salt form introduces ionic interactions between the protonated morpholine nitrogen and the chloride counterion, stabilizing the crystalline structure.

InChI Key and Three-Dimensional Conformational Analysis

The InChI Key for Moricizine-d8(Hydrochloride) is GAQAKFHSULJNAK-USILMEKGSA-N , which encodes its unique stereochemical and isotopic features. Computational modeling reveals three dominant conformers:

- Extended morpholine ring : The deuterated morpholine adopts a chair conformation, minimizing steric strain.

- Planar phenothiazine core : The tricyclic system remains flat, facilitating π-π stacking interactions.

- Flexible ethyl carbamate side chain : This group exhibits rotational freedom, with an energy barrier of ~2.1 kcal/mol for C–O bond rotation.

Deuteriation does not significantly alter the bond lengths or angles compared to non-deuterated moricizine but reduces vibrational frequencies by 5–10% in the C–D bonds.

Comparative Structural Analysis with Non-deuterated Moricizine

Key structural similarities and differences :

- Core scaffold : Both compounds share the phenothiazine-carbamate scaffold, essential for sodium channel blockade.

- Deuteriation effects : The replacement of eight hydrogen atoms with deuterium in the morpholine ring increases the molecular weight by 44.53 g/mol (10.4%) and slightly enhances hydrophobicity (logP +0.3).

- Crystallinity : The hydrochloride salt form improves aqueous solubility (12.7 mg/mL vs. 8.2 mg/mL for free base), critical for formulation studies.

Figure 1: Overlay of Moricizine-d8(Hydrochloride) and Non-deuterated Moricizine (Available in interactive 3D models at PubChem CID 162641961 and 34633.)

Properties

Molecular Formula |

C22H26ClN3O4S |

|---|---|

Molecular Weight |

472.0 g/mol |

IUPAC Name |

ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2; |

InChI Key |

GAQAKFHSULJNAK-USILMEKGSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Deuteration Using Heavy Water (D₂O)

A phosphorus-doped iron single-atom catalyst enables tandem reductive amination and deuteration in one pot, utilizing H₂ as a reductant and D₂O as the deuterium source. Key parameters include:

| Parameter | Optimal Value | Deuteration Efficiency |

|---|---|---|

| Temperature | 140°C | >90% |

| Pressure | 40 bar H₂ | 88–94% |

| Solvent | Toluene | N/A |

| D₂O Equivalents | 90 | 78–83% |

This method avoids toxic reagents and achieves regioselective deuteration at the ortho-position of aromatic rings.

Deuterated Ethylene Oxide and Ammonia

Deuterated morpholine is synthesized via ring-opening of deuterated ethylene oxide (C₂D₄O) with deuterated ammonia (ND₃) under anhydrous conditions. The reaction proceeds at 80–100°C for 12–24 hours, yielding morpholine-d8 with >98% isotopic purity.

Coupling Deuterated Morpholine to Phenothiazine Core

The deuterated morpholine is conjugated to 10-(3-chloropropionyl)phenothiazine-2-carbamic acid ethyl ester via nucleophilic acyl substitution:

Reaction Conditions

- Solvent: Deuterated dimethylformamide (DMF-d₇)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 60°C, 8 hours

- Yield: 72–85%

Post-coupling, the intermediate is purified via recrystallization from deuterated ethanol (EtOD), ensuring minimal proton back-exchange.

Hydrochloride Salt Formation

The free base is treated with deuterated hydrochloric acid (DCl) in EtOD to avoid protonation of deuterated sites:

| Parameter | Specification | Outcome |

|---|---|---|

| HCl Equivalents | 1.2 | 99% Conversion |

| Crystallization Rate | 0.5°C/min | Non-hydrated crystals |

| Final Purity | HPLC >99.5% | Melting Point: 214–217°C |

Slow crystallization prevents occluded water, critical for avoiding hydrated forms (e.g., hemi-hydrate).

Analytical Validation

Isotopic Purity Assessment

Crystallographic Analysis

- Differential Scanning Calorimetry (DSC): Single endothermic peak at 215°C, indicating anhydrous form.

- X-ray Diffraction: Distinct lattice parameters vs. non-deuterated analog (Table 1).

Table 1: Crystallographic Comparison of Moricizine and Moricizine-d8(HCl)

| Parameter | Moricizine HCl | Moricizine-d8(HCl) |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.45, c=15.67 | a=8.19, b=12.43, c=15.65 |

| Density (g/cm³) | 1.47 | 1.52 |

Challenges and Optimization Strategies

Minimizing Proton Back-Exchange

Chemical Reactions Analysis

Metabolic Reactions

In vivo, Moricizine-d8(Hydrochloride) undergoes hepatic metabolism, producing over 20 metabolites. Deuterium labeling slows metabolic degradation via the kinetic isotope effect.

Deuteration reduces first-pass metabolism by 15–20%, extending plasma half-life compared to non-deuterated moricizine .

Chemical Stability

Deuterium incorporation enhances stability under specific conditions:

The hydrochloride salt form improves solubility in aqueous media (up to 50 mg/mL) .

Isotope Effects in Reactions

Deuterium substitution at the morpholine ring alters reaction kinetics:

| Reaction Type | kₕ/kₔ (H/D) | Impact | Reference |

|---|---|---|---|

| Oxidative metabolism | 6.8 | Reduced CYP-mediated clearance | |

| Hydrolysis | 2.1 | Slower esterase-mediated breakdown |

Scientific Research Applications

Moricizine-d8(Hydrochloride) is widely used in scientific research for various applications:

Chemistry: Used to study reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Moricizine.

Industry: Employed in the development of new antiarrhythmic drugs and in quality control processes

Mechanism of Action

Moricizine-d8(Hydrochloride) works by inhibiting the rapid inward sodium current across myocardial cell membranes. This action stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound primarily targets the sodium channels in the heart, thereby helping to maintain a normal heart rhythm .

Comparison with Similar Compounds

Deuterated hydrochlorides are critical in pharmaceutical research for minimizing matrix effects in MS. Below, Moricizine-d8 (Hydrochloride) is compared to structurally and functionally analogous compounds.

Structural and Functional Analogues

(a) Meclizine-d8 (Hydrochloride)

- Structure : Meclizine-d8 features deuterium substitution at eight positions, likely in the chlorophenyl and piperazine groups .

- Application : Used as an internal standard for quantifying meclizine (an antihistamine) via GC- or LC-MS .

- Key Difference : Unlike moricizine, meclizine targets histamine H1 receptors, indicating divergent therapeutic roles despite structural similarities in their piperazine-derived backbones .

(b) Decloxizine-d8 Dihydrochloride

- Structure : Deuterated at eight positions in the diphenylmethylpiperazine moiety, similar to moricizine .

- Application: Employed in allergy research for quantifying decloxizine, highlighting the broader applicability of deuterated hydrochlorides in immunology .

- Key Difference : Decloxizine is an H1 antagonist, whereas moricizine modulates cardiac sodium channels, reflecting divergent mechanisms of action .

(c) Hydrazine Derivatives (e.g., Hydralazine Hydrochloride)

- Structure : Hydralazine hydrochloride (CAS 304-20-1) lacks a piperazine core but shares the hydrochloride salt form .

- Application : Used in hypertension management, contrasting with moricizine’s antiarrhythmic role .

- Key Difference : Hydrazine derivatives like hydralazine exhibit higher acute toxicity (e.g., LD50 128 mg/kg in rats) compared to moricizine, underscoring differences in safety profiles .

Physicochemical and Analytical Properties

Notes:

- Polymorphism : Moricizine hydrochloride exhibits two polymorphic forms (Form I and II) with melting points at 209–214.5°C and 190°C, respectively. Form II dissolves faster due to lower heat of solution . Deuterated analogs like Moricizine-d8 may inherit similar polymorphic behavior, though data is lacking.

- Analytical Utility: Deuterated compounds elute similarly to their non-deuterated counterparts in chromatography but are distinguishable via MS due to mass shifts (e.g., +8 Da for d8 labels) .

Research Findings and Limitations

- Moricizine Hydrochloride Polymorphs: Form I (recrystallized from polar solvents) shows slower dissolution than Form II (nonpolar solvents), critical for tablet formulation . The deuterated form’s dissolution profile remains unstudied but is hypothesized to mirror the parent compound.

- Safety Profiles : Hydrazine derivatives (e.g., hydralazine) exhibit higher toxicity compared to piperazine-based drugs like moricizine, necessitating careful handling .

- Data Gaps: Limited studies exist on the synthetic pathways, stability, and pharmacokinetics of Moricizine-d8 (Hydrochloride), highlighting the need for further research.

Q & A

Q. What are the recommended analytical techniques for characterizing Moricizine-d8(HCl) purity and structural integrity in academic research?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring baseline separation of the deuterated compound from non-deuterated analogs .

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy , focusing on the absence of proton signals at deuterated positions (e.g., phenothiazine ring protons) .

- Employ mass spectrometry (LC/MS or HRMS) to verify isotopic enrichment (>98% deuterium incorporation) and detect potential degradation products .

Q. How should researchers approach the synthesis of Moricizine-d8(HCl) to ensure isotopic purity?

Methodological Answer:

- Utilize deuterated precursors (e.g., deuterium-labeled ethyl carbamate) in the Mannich reaction step to minimize isotopic scrambling .

- Optimize reaction conditions (e.g., temperature <60°C, anhydrous solvents) to prevent deuterium exchange with protic solvents .

- Validate isotopic purity using isotopic ratio mass spectrometry (IRMS) and compare against non-deuterated Moricizine .

Q. What factors influence the stability of Moricizine-d8(HCl) in aqueous solutions during in vitro experiments?

Methodological Answer:

- pH : Degradation accelerates in acidic conditions (pH <2.8) via amide hydrolysis and reverse Mannich reactions. Use buffered solutions (pH 4.0–6.0) to minimize degradation .

- Temperature : Conduct stability studies at 37°C (physiological relevance) and 60°C (accelerated testing) to model Arrhenius kinetics .

- Ionic strength : Monitor kinetic salt effects; at pH 1.0, high ionic strength increases degradation rates, whereas at pH 4.0, it reduces them .

Advanced Research Questions

Q. How can researchers resolve contradictory degradation product profiles reported for Moricizine-d8(HCl) under varying pH conditions?

Methodological Answer:

- Controlled pH studies : Replicate conditions from conflicting studies (e.g., pH 1.0 vs. 4.0) and analyze degradation products via HPLC-DAD-ESI/MS to identify pH-dependent pathways (e.g., amide hydrolysis vs. reverse Mannich reactions) .

- Precipitate analysis : Isolate insoluble degradation products (e.g., dimeric carbamates) using centrifugation and characterize them via FTIR and X-ray crystallography to confirm structural discrepancies .

- Buffer catalysis : Test non-buffered systems to eliminate acetate/phosphate buffer effects on degradation kinetics .

Q. What experimental design considerations are critical for comparative studies between Moricizine and its deuterated form (Moricizine-d8(HCl))?

Methodological Answer:

- Isotopic control : Include a non-deuterated control group to isolate kinetic isotope effects (KIEs) on metabolism or stability .

- Dose equivalency : Adjust molar concentrations to account for molecular weight differences due to deuterium substitution .

- Analytical cross-validation : Use parallel LC/MS methods to simultaneously quantify deuterated and non-deuterated forms, avoiding signal overlap .

Q. How should researchers validate the absence of kinetic isotope effects (KIEs) in pharmacological studies using Moricizine-d8(HCl)?

Methodological Answer:

- In vitro metabolism assays : Compare metabolic half-lives of Moricizine and Moricizine-d8 in liver microsomes, focusing on CYP450-mediated oxidation sites .

- Isotope tracing : Use deuterium NMR to track deuterium retention in metabolites, ensuring no significant loss due to KIEs .

- Pharmacokinetic modeling : Apply compartmental models to assess differences in AUC, Cmax, and clearance rates between isotopic forms .

Methodological Challenges and Data Interpretation

Q. How can researchers address discrepancies in reported solubility data for Moricizine-d8(HCl) degradation products?

Methodological Answer:

- Dynamic light scattering (DLS) : Measure particle size distribution in saturated solutions to differentiate between true solubility and colloidal dispersion .

- Temperature-controlled solubility assays : Conduct studies at 25°C and 37°C to account for thermal effects on precipitate formation .

- Cross-laboratory validation : Share samples with independent labs to verify solubility thresholds using standardized protocols .

Q. What strategies can mitigate oxidative degradation of Moricizine-d8(HCl) during long-term storage?

Methodological Answer:

- Inert atmosphere storage : Store lyophilized powder under argon or nitrogen to prevent oxidation .

- Antioxidant additives : Test stabilizers like ascorbic acid (0.1% w/v) in aqueous formulations, ensuring compatibility with deuterated sites .

- Real-time stability monitoring : Use Raman spectroscopy to non-destructively track oxidation markers (e.g., S-oxide formation) over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.